![molecular formula C7H6F2N2O2 B168428 2,3-Difluoro-N-methyl-6-nitroaniline CAS No. 170432-54-9](/img/structure/B168428.png)
2,3-Difluoro-N-methyl-6-nitroaniline
Overview
Description
2,3-Difluoro-N-methyl-6-nitroaniline is a chemical compound with the molecular formula C7H6F2N2O2 and a molecular weight of 188.13 . It is a derivative of aniline, which is substituted with two fluorine atoms, a methyl group, and a nitro group .
Synthesis Analysis
The synthesis of 2,3-Difluoro-N-methyl-6-nitroaniline involves the reaction of 2,3-difluoro-6-nitroaniline with methyl iodide in the presence of potassium carbonate . The reaction is carried out in N,N-dimethyl-formamide at 50°C for 4 hours .Molecular Structure Analysis
The InChI code for 2,3-Difluoro-N-methyl-6-nitroaniline is1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3
. This indicates the presence of seven carbon atoms, six hydrogen atoms, two fluorine atoms, two nitrogen atoms, and two oxygen atoms in the molecule . Physical And Chemical Properties Analysis
The boiling point of 2,3-Difluoro-N-methyl-6-nitroaniline is approximately 284.2±35.0℃ at 760 Torr . Its density is about 1.554±0.06 g/cm3 at 20 ºC and 760 Torr .Scientific Research Applications
Pharmaceutical Synthesis
This compound can serve as a building block in the synthesis of various drugs. For example, it has been mentioned as a precursor in the synthesis of antiviral drugs like Arbidol, which is used to treat influenza and other viral infections .
Organic Synthesis
It is used as an intermediate in the synthesis of anticancer drugs such as gefitinib and erlotinib, which are used to treat lung cancer. Additionally, it finds application in the agrochemical industry as an intermediate for herbicides and fungicides .
Difluoromethylation Processes
The compound may be involved in difluoromethylation processes, which are crucial for introducing the difluoromethyl group into various molecules, enhancing their properties for further applications in medicinal chemistry .
Safety and Hazards
2,3-Difluoro-N-methyl-6-nitroaniline is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
properties
IUPAC Name |
2,3-difluoro-N-methyl-6-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F2N2O2/c1-10-7-5(11(12)13)3-2-4(8)6(7)9/h2-3,10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTMMIYSDZZPQFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=CC(=C1F)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F2N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70570947 | |
Record name | 2,3-Difluoro-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Difluoro-N-methyl-6-nitroaniline | |
CAS RN |
170432-54-9 | |
Record name | 2,3-Difluoro-N-methyl-6-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70570947 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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